molecular formula C20H21Cl2NO3 B12112363 N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12112363
M. Wt: 394.3 g/mol
InChI Key: ONNDXSWYWQLQTE-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a phenoxy group, and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the dichlorobenzyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.

    Introduction of the phenoxy group: The dichlorobenzyl intermediate is then reacted with phenol in the presence of a base to introduce the phenoxy group.

    Formation of the tetrahydrofuran-2-ylmethyl intermediate: This step involves the reaction of tetrahydrofuran with a suitable reagent to form the tetrahydrofuran-2-ylmethyl intermediate.

    Final coupling reaction: The dichlorobenzyl-phenoxy intermediate is then coupled with the tetrahydrofuran-2-ylmethyl intermediate under appropriate reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorobenzyl)-2-phenoxyacetamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Lacks the phenoxy group.

    2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide: Lacks the dichlorobenzyl group.

Uniqueness

N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the presence of all three functional groups (dichlorobenzyl, phenoxy, and tetrahydrofuran-2-ylmethyl) in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21Cl2NO3

Molecular Weight

394.3 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-N-(oxolan-2-ylmethyl)-2-phenoxyacetamide

InChI

InChI=1S/C20H21Cl2NO3/c21-16-9-8-15(19(22)11-16)12-23(13-18-7-4-10-25-18)20(24)14-26-17-5-2-1-3-6-17/h1-3,5-6,8-9,11,18H,4,7,10,12-14H2

InChI Key

ONNDXSWYWQLQTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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